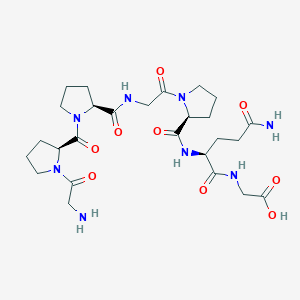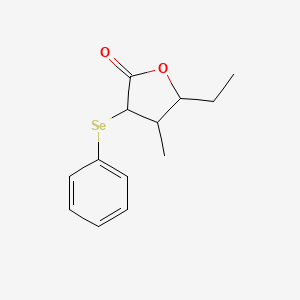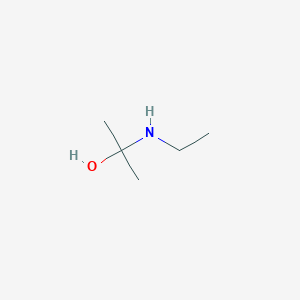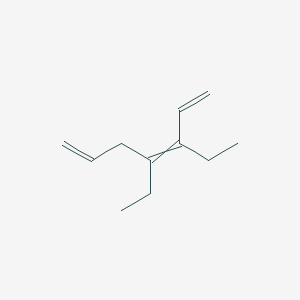![molecular formula C30H18N2O B14251224 1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 184485-27-6](/img/structure/B14251224.png)
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that features a unique structure combining benzofuran, quinoline, and benzoquinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of benzofuran and quinoline derivatives, followed by their coupling and subsequent cyclization to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance the sustainability and environmental friendliness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced derivatives of the compound .
Applications De Recherche Scientifique
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Benzofuran: Known for its presence in various natural products and pharmaceuticals.
Benzoquinoline: Used in the synthesis of complex organic molecules and materials
Uniqueness
1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline is unique due to its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
184485-27-6 |
|---|---|
Formule moléculaire |
C30H18N2O |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
1-(1-benzofuran-2-yl)-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C30H18N2O/c1-4-10-22-19(7-1)13-16-26-30(22)23(29-17-21-9-3-6-12-28(21)33-29)18-27(32-26)25-15-14-20-8-2-5-11-24(20)31-25/h1-18H |
Clé InChI |
ZLLFYLOOABYYHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7O6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
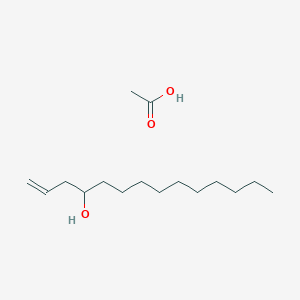
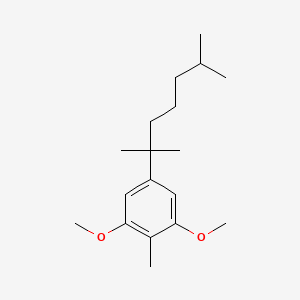
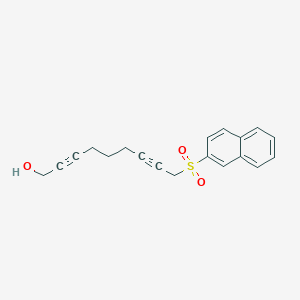
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
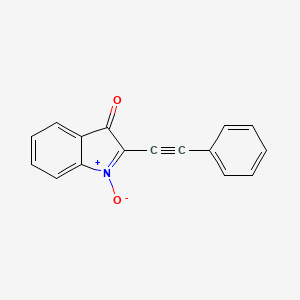
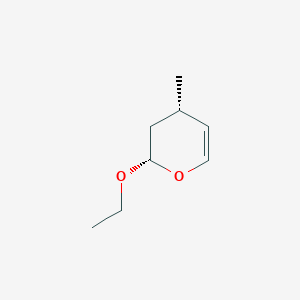
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
